What is Oltipraz-d3 and its primary research uses

What is Oltipraz-d3 and its primary research uses

An In-depth Examination of a Deuterated Internal Standard and its Application in Pharmacokinetic and Mechanistic Studies of Oltipraz

This technical guide provides a comprehensive overview of Oltipraz-d3, a deuterated analog of the chemopreventive agent Oltipraz. Primarily synthesized for use as a stable isotope-labeled internal standard, Oltipraz-d3 is an indispensable tool for the accurate quantification of Oltipraz in complex biological matrices. This document details the primary research applications of Oltipraz-d3, outlines a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and explores the key signaling pathways of its non-deuterated parent compound, Oltipraz. The information presented is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Oltipraz.

Core Concepts: Oltipraz and the Role of Deuteration

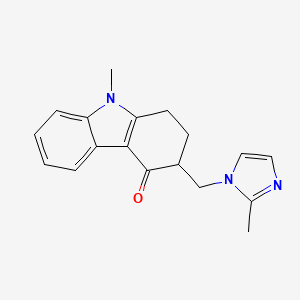

Oltipraz, with the chemical name 4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione, is a synthetic dithiolethione that was initially developed as an antischistosomal agent. Subsequent research has revealed its potent chemopreventive properties, which are largely attributed to its ability to induce phase II detoxification enzymes and modulate key cellular signaling pathways involved in oxidative stress, inflammation, and lipid metabolism.

Oltipraz-d3 is chemically identical to Oltipraz, with the exception that three hydrogen atoms on the methyl group have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a slightly higher molecular weight, which can be readily distinguished from the non-deuterated form by mass spectrometry. Crucially, this deuteration does not alter the chemical or biological activity of the molecule. Therefore, Oltipraz-d3 serves as an ideal internal standard in bioanalytical methods, as it behaves identically to Oltipraz during sample extraction, chromatographic separation, and ionization, but can be separately quantified due to its mass difference. The use of a stable isotope-labeled internal standard like Oltipraz-d3 is considered the gold standard in quantitative bioanalysis as it corrects for variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical results.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of Oltipraz and Oltipraz-d3, as well as the mass spectrometric parameters for their quantification.

Table 1: Physicochemical Properties of Oltipraz and Oltipraz-d3

| Property | Oltipraz | Oltipraz-d3 |

| Chemical Formula | C₈H₆N₂S₃ | C₈H₃D₃N₂S₃ |

| Molecular Weight | 226.3 g/mol | 229.36 g/mol |

| CAS Number | 64224-21-1 | 205110-48-1 |

| Appearance | Crystalline solid | Crystalline solid |

| Solubility | Soluble in DMSO | Soluble in DMSO |

Table 2: Representative Mass Spectrometric Parameters for the Quantification of Oltipraz using Oltipraz-d3 as an Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Oltipraz | 227.0 | 193.0 |

| Oltipraz-d3 (Internal Standard) | 230.0 | 196.0 |

Note: The specific precursor and product ions may vary depending on the mass spectrometer and ionization conditions used.

Primary Research Uses of Oltipraz-d3

The primary and almost exclusive research application of Oltipraz-d3 is its use as a stable isotope-labeled internal standard for the accurate quantification of Oltipraz in biological samples such as plasma, serum, urine, and tissue homogenates. This is a critical component of several key research areas:

-

Pharmacokinetic (PK) Studies: Oltipraz-d3 is essential for determining the absorption, distribution, metabolism, and excretion (ADME) of Oltipraz in preclinical animal models and human clinical trials. Accurate PK data is vital for understanding the drug's bioavailability, half-life, and appropriate dosing regimens.

-

Bioequivalence (BE) Studies: In the development of generic formulations of Oltipraz, BE studies are required to demonstrate that the generic product performs in the same manner as the original branded product. Oltipraz-d3 is used to ensure the precision of the concentration measurements in these studies.

-

Metabolic Stability Assays: In vitro studies using liver microsomes or hepatocytes to assess the metabolic stability of Oltipraz rely on accurate quantification of the parent compound over time. Oltipraz-d3 is used as an internal standard in the LC-MS/MS methods employed for this purpose.

-

Therapeutic Drug Monitoring (TDM): In a clinical setting, TDM may be employed to optimize Oltipraz dosage for individual patients. The use of Oltipraz-d3 as an internal standard ensures the reliability of the concentration measurements used to guide dose adjustments.

Experimental Protocols

The following section outlines a representative experimental protocol for the quantification of Oltipraz in plasma using Oltipraz-d3 as an internal standard, followed by LC-MS/MS analysis. This protocol is a composite based on established bioanalytical method validation guidelines and published literature. Researchers should optimize and validate the method for their specific instrumentation and study requirements.

Protocol: Quantification of Oltipraz in Plasma using Oltipraz-d3 and LC-MS/MS

1. Materials and Reagents:

-

Oltipraz reference standard

-

Oltipraz-d3 internal standard

-

Control (drug-free) plasma from the relevant species (e.g., human, rat)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

HPLC vials

2. Preparation of Stock and Working Solutions:

-

Oltipraz Stock Solution (1 mg/mL): Accurately weigh and dissolve Oltipraz in a suitable solvent (e.g., DMSO or Methanol) to a final concentration of 1 mg/mL.

-

Oltipraz-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Oltipraz-d3 in the same solvent to a final concentration of 1 mg/mL.

-

Oltipraz Working Solutions (for calibration curve and quality controls): Serially dilute the Oltipraz stock solution with a suitable solvent (e.g., 50:50 ACN:Water) to prepare a series of working solutions at concentrations that will cover the desired calibration range.

-

Oltipraz-d3 Internal Standard (IS) Working Solution: Dilute the Oltipraz-d3 stock solution with the same solvent to a fixed concentration (e.g., 100 ng/mL). The optimal concentration of the IS should be determined during method development.

3. Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Calibration Standards: Spike known volumes of the Oltipraz working solutions into aliquots of control plasma to create a calibration curve with at least 6-8 non-zero concentration points. A typical range might be 1-1000 ng/mL.

-

Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking control plasma with the appropriate Oltipraz working solutions.

4. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (unknown, calibration standard, or QC), add a fixed volume (e.g., 10 µL) of the Oltipraz-d3 IS working solution and briefly vortex.

-

Add a protein precipitating agent, typically 3-4 volumes of cold acetonitrile (e.g., 150 µL).

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

5. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A suitable HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is typical.

-

Flow Rate: Dependent on the column dimensions, typically 0.3-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the transitions for Oltipraz (e.g., m/z 227.0 → 193.0) and Oltipraz-d3 (e.g., m/z 230.0 → 196.0).

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

6. Data Analysis:

-

Integrate the peak areas for both Oltipraz and Oltipraz-d3.

-

Calculate the peak area ratio of Oltipraz to Oltipraz-d3.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Determine the concentration of Oltipraz in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanisms of Action

While Oltipraz-d3 is biologically inert in its role as an internal standard, understanding the mechanism of action of the parent compound, Oltipraz, is crucial for interpreting the data generated from studies where it is quantified. Oltipraz exerts its biological effects through the modulation of several key signaling pathways.

The Keap1-Nrf2 Signaling Pathway

A primary mechanism of Oltipraz's chemopreventive action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Oltipraz, being an electrophilic molecule, can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of genes encoding for phase II detoxification enzymes (e.g., Glutathione S-transferases, NAD(P)H:quinone oxidoreductase 1) and antioxidant proteins. The upregulation of these genes enhances the cellular defense against oxidative stress and carcinogens.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the inflammatory response. Chronic inflammation is a known driver of many diseases, including cancer. Oltipraz has been shown to inhibit the NF-κB signaling pathway. It can prevent the degradation of the inhibitory protein IκBα, which normally sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Oltipraz prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as cytokines and chemokines.

Modulation of the LXRα Signaling Pathway

Liver X receptor alpha (LXRα) is a nuclear receptor that plays a key role in the regulation of lipid metabolism. Activation of LXRα promotes the expression of genes involved in lipogenesis, which can contribute to conditions such as non-alcoholic fatty liver disease (NAFLD). Oltipraz has been shown to inhibit the activity of LXRα. By doing so, it can suppress the expression of lipogenic genes, such as sterol regulatory element-binding protein 1c (SREBP-1c), thereby reducing hepatic lipid accumulation. This mechanism underlies the therapeutic potential of Oltipraz in the treatment of NAFLD.

Experimental Workflow: Bioanalytical Method Using Oltipraz-d3

The following diagram illustrates the general workflow for the quantification of Oltipraz in a biological sample using Oltipraz-d3 as an internal standard.

Conclusion

Oltipraz-d3 is a vital research tool for the accurate and precise quantification of Oltipraz in a variety of biological matrices. Its use as a stable isotope-labeled internal standard is fundamental to the robust bioanalytical methods required for pharmacokinetic, bioequivalence, and metabolic stability studies. While Oltipraz-d3 itself is not biologically active, a thorough understanding of the complex signaling pathways modulated by its parent compound, Oltipraz, including the Nrf2, NF-κB, and LXRα pathways, provides the essential context for the interpretation of quantitative data in preclinical and clinical research. This technical guide serves as a foundational resource for scientists and researchers working with this important chemopreventive agent and its deuterated analog.